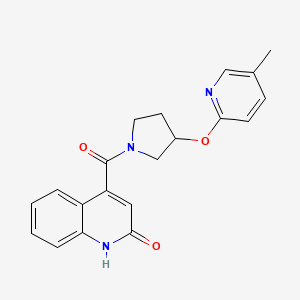

(2-Hydroxyquinolin-4-yl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

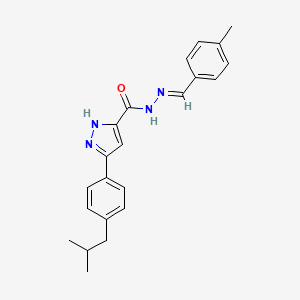

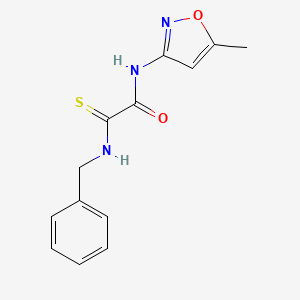

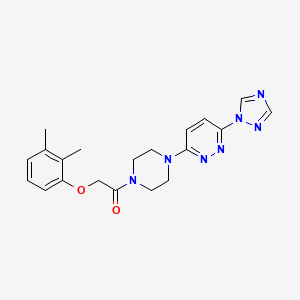

The compound “(2-Hydroxyquinolin-4-yl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a quinoline ring, and a pyridine ring . The molecular formula of this compound is C20H19N3O3 and its molecular weight is 349.39.

Molecular Structure Analysis

The structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom . Quinoline is a fused ring system with a benzene ring fused to a pyridine ring. The pyridine ring is a six-membered ring with two double bonds and one nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. Pyrrolidine rings, for example, can undergo various reactions such as ring-opening reactions, substitutions, and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrrolidine ring could contribute to the stereochemistry of the molecule .Scientific Research Applications

Synthesis and Characterization

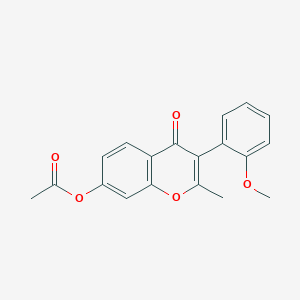

The synthesis of novel heterocyclic compounds, including those related to quinoline and pyridine derivatives, plays a crucial role in the development of new materials with potential applications in various fields such as pharmaceuticals, materials science, and catalysis. Studies on the synthesis, structure, and solution chemistry of quaternary oxovanadium(V) complexes incorporating hydrazone ligands reveal detailed insights into the coordination chemistry and potential catalytic activities of these complexes (Mondal, Drew, & Ghosh, 2009).

Photophysical Properties

Investigations into the photophysical properties of related compounds have identified their potential applications in optoelectronics and as sensors. For instance, metalated Ir(III) complexes based on luminescent diimine ligands containing developed aromatic [2,1-a]pyrrolo[3,2-c]isoquinoline systems have been synthesized, showcasing moderate to strong phosphorescence in organic solvents (Shakirova et al., 2018). These findings suggest potential applications in light-emitting devices and bioimaging.

Catalytic Activities

The catalytic activities of compounds within this class have been explored, particularly in relation to their ability to facilitate various chemical transformations. The preparation of heterocyclic N-oxide using pyridine and its derivatives, for example, demonstrates the utility of these compounds in synthesizing N-oxides, which are valuable intermediates in organic synthesis and pharmaceutical chemistry (Zhong, Guo, & Song, 2004).

Biological Applications

While direct biological applications of (2-Hydroxyquinolin-4-yl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone were not identified in the current literature, related studies on pyridine derivatives as insecticides provide a glimpse into the potential for bioactive applications. The synthesis and toxicity evaluation of pyridine derivatives against cowpea aphid, for example, reveal the insecticidal potential of these compounds, suggesting avenues for further exploration in pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Future Directions

properties

IUPAC Name |

4-[3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-13-6-7-19(21-11-13)26-14-8-9-23(12-14)20(25)16-10-18(24)22-17-5-3-2-4-15(16)17/h2-7,10-11,14H,8-9,12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMLTBHIZGOLGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=O)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2721801.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2721813.png)

![N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2721817.png)

![2,3-difluoro-N-{2-[(morpholin-4-yl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B2721818.png)